1,2-diphenyl-1H-indene
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Overview
Description
1,2-Diphenyl-1H-indene is an organic compound with the molecular formula C21H16. It is a derivative of indene, featuring two phenyl groups attached to the indene core.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Diphenyl-1H-indene can be synthesized through several methods. One common approach involves the cyclization of stilbene derivatives. For instance, the reaction of 1,2-diphenylacetylene with a suitable catalyst can yield this compound. Another method involves the use of palladium-catalyzed cross-coupling reactions, where a halogenated indene derivative reacts with a phenylboronic acid under specific conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale catalytic processes. These processes often utilize transition metal catalysts such as palladium or platinum to facilitate the cyclization and coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,2-Diphenyl-1H-indene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert this compound to its dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the phenyl rings or the indene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like bromine (Br2) or sulfuric acid (H2SO4) can facilitate electrophilic substitution reactions.
Major Products
Oxidation: Produces ketones or quinones.
Reduction: Yields dihydro derivatives.
Substitution: Results in various substituted derivatives depending on the reagents used.
Scientific Research Applications
1,2-Diphenyl-1H-indene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 1,2-diphenyl-1H-indene depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The pathways involved can include inhibition of specific enzymes or modulation of receptor activity, leading to the desired therapeutic outcomes .
Comparison with Similar Compounds
Similar Compounds
Indene: The parent compound of 1,2-diphenyl-1H-indene, featuring a simpler structure without the phenyl groups.
1,2-Diphenyl-1H-indole: A similar compound with an indole core instead of an indene core.
1,2-Diphenyl-1H-imidazole: Another related compound with an imidazole ring.
Uniqueness
This compound is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. The presence of two phenyl groups enhances its stability and reactivity, making it a valuable compound in various chemical and industrial applications .
Properties
CAS No. |
18636-54-9 |
---|---|
Molecular Formula |
C21H16 |
Molecular Weight |
268.4 g/mol |
IUPAC Name |
1,2-diphenyl-1H-indene |
InChI |
InChI=1S/C21H16/c1-3-9-16(10-4-1)20-15-18-13-7-8-14-19(18)21(20)17-11-5-2-6-12-17/h1-15,21H |
InChI Key |
VCEAQWICCXVOJV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C3=CC=CC=C3C=C2C4=CC=CC=C4 |
Origin of Product |
United States |
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